molecular formula C23H22ClFN4O B6578250 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide CAS No. 922835-43-6

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide

Cat. No. B6578250
CAS RN: 922835-43-6
M. Wt: 424.9 g/mol
InChI Key: ZBXYCOHBSIHZEC-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide (N-APCFB) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. N-APCFB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. N-APCFB has also been studied for its ability to inhibit the growth of certain cancer cells. The synthesis of N-APCFB is relatively simple and the compound has been used in a variety of laboratory experiments.

Scientific Research Applications

Anti-Tubercular Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and drug-resistant strains necessitate novel therapeutic options. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives demonstrated significant inhibitory effects, making them promising candidates for further development .

Sulfonamide Derivatives

The compound is structurally related to sulfonamides. Sulfonamides have diverse applications, including antibacterial, antifungal, and antiviral properties. Investigating the specific sulfonamide functionality in this compound could reveal additional therapeutic potential .

Cancer Research

Given its unique structure, N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide might be relevant in cancer research. Researchers often explore novel compounds for their cytotoxic effects on cancer cells. Investigating its impact on different cancer cell lines could provide valuable insights.

Molecular Docking Studies

Computational studies, such as molecular docking, can predict how this compound interacts with biological targets. By simulating binding interactions, researchers can identify potential protein targets, aiding drug discovery efforts. Investigating its binding affinity and selectivity could guide further experiments .

Metabolic Pathways and Enzyme Inhibition

Understanding how this compound affects metabolic pathways and enzymatic processes is crucial. It may inhibit specific enzymes involved in disease pathways, making it relevant for drug design. Investigating its mechanism of action could reveal therapeutic applications .

Pharmacokinetics and Toxicity Assessment

Researchers should explore the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, assessing its toxicity profile in human cells (such as HEK-293 kidney cells) is essential for safe drug development. Non-toxicity to human cells is a positive sign for further exploration .

properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYCOHBSIHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide

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